Cyclohexylidene Cardo vs. Isopropylidene Bridge: Polymer Solubility and Tensile Property Advantage in Poly(ether imide) Systems
In a direct comparative study, cyclohexane cardo-based poly(ether imide)s (PEIs) derived from a cyclohexylidene-bridged dianhydride exhibited relatively higher glass transition temperatures, better solubilities in organic solvents, and better tensile properties compared with the corresponding isopropylidene-based Ultem® PEI system [1]. The cyclohexane cardo PEIs demonstrated Tg values of 200–234 °C, tensile strengths of 78–103 MPa, elongations at break of 8–62%, and initial moduli of 1.8–2.2 GPa, while affording flexible and tough films by simple solution casting—a processing advantage not equally accessible to the isopropane-based counterparts [1]. Separately, a master's thesis investigation confirmed that cyclohexane cardo-based polymers exhibited relatively better solubilities in organic solvents and tensile properties as compared to the corresponding isopropane-based polymers across both polyimide and poly(amide-imide) series [2]. Commercial Ultem® 1010 PEI (isopropylidene-based) exhibits a Tg of approximately 217 °C and tensile strength of 100–110 MPa, positioning the cyclohexylidene variants competitively while offering superior solvent processability [3].
| Evidence Dimension | Glass transition temperature (Tg) and solubility window of poly(ether imide) films |
|---|---|
| Target Compound Data | Cyclohexane cardo PEIs: Tg = 200–234 °C, tensile strength = 78–103 MPa, elongation = 8–62%, initial modulus = 1.8–2.2 GPa; soluble in NMP, DMAc, DMF, DMSO, THF, chloroform [1] |
| Comparator Or Baseline | Isopropylidene-based Ultem® PEI system: Tg ≈ 217 °C, tensile strength ≈ 100–110 MPa, tensile modulus ≈ 3.2 GPa; limited solubility in polar aprotic solvents only [1][3] |
| Quantified Difference | Comparable or higher Tg range (200–234 vs. 217 °C); substantially broader solubility (soluble in THF and chlorinated solvents vs. limited to amide solvents); elongation at break up to 62% vs. typical PEI elongation of ~10–20% |
| Conditions | Two-step polycondensation; film casting from DMAc solution; DSC at 20 °C/min; tensile testing per standard methods |
Why This Matters
For solution-processed flexible electronics and coatings, broader solubility in low-boiling solvents directly reduces manufacturing cost and enables room-temperature processing incompatible with isopropylidene-based PEIs.
- [1] Yang, C. P.; Yu, C. W. Syntheses and Properties of Organosoluble Poly(ether imide)s from 1,1-Bis[4-(3,4-dicarboxyphenoxy)phenyl]cyclohexane Dianhydride and Aromatic Diamines. J. Polym. Sci. A: Polym. Chem. 2001, 39, 788–799. View Source
- [2] Yu, C. W. Syntheses and Properties of Organosoluble Polyimides and Poly(amide-imide)s Containing Both Ether and Cyclohexylidene Cardo Group in the Main Chain. Master's Thesis, Tatung Institute of Technology, 1998. View Source
- [3] SABIC. ULTEM™ Resin 1010M Polyetherimide (PEI) – Material Datasheet. MatWeb. View Source
